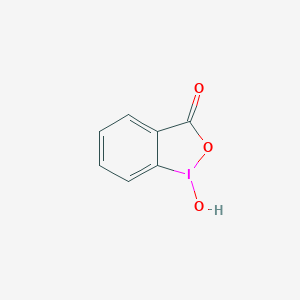

1-Hydroxy-1,2-benziodoxol-3(1H)-one

Vue d'ensemble

Description

1-Hydroxy-1,2-benziodoxol-3(1H)-one is a hypervalent iodine compound known for its unique chemical properties and applications in organic synthesis. It is often used as an oxidizing agent and has found utility in various chemical reactions due to its stability and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Hydroxy-1,2-benziodoxol-3(1H)-one can be synthesized through the oxidation of 2-iodobenzoic acid. A common method involves treating 2-iodobenzoic acid with sodium hypochlorite in the presence of carbon dioxide at room temperature . This reaction yields the desired product efficiently without the need for high pressures or elevated temperatures.

Industrial Production Methods: While specific industrial production methods are not widely documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of readily available reagents and mild reaction conditions makes it feasible for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Hydroxy-1,2-benziodoxol-3(1H)-one undergoes various types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent in several organic reactions.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation Reactions: Often involve the use of palladium acetate and triphenylphosphine in aqueous ethanol.

Substitution Reactions: Can be catalyzed by palladium and occur at room temperature.

Major Products:

Oxidation Products: Include various oxidized organic compounds.

Substitution Products: Depend on the substituent introduced, such as benzotrifluoride derivatives.

Applications De Recherche Scientifique

Chemical Synthesis Applications

Oxidation Reactions

IBX is primarily recognized for its ability to facilitate selective oxidation reactions. It effectively converts primary and secondary alcohols into aldehydes and ketones under mild conditions, offering several advantages over traditional oxidizing agents such as chromic acid or bleach. The general reaction can be represented as follows:

This selectivity minimizes unwanted side reactions, making IBX a preferred reagent in complex synthetic pathways where maintaining functional group integrity is crucial.

Diverse Organic Transformations

Beyond alcohol oxidation, IBX is utilized in various other organic transformations, including:

- Conversion of Alcohols to Carboxylic Acids : IBX can oxidize primary alcohols directly to carboxylic acids.

- Synthesis of Heterocycles : It plays a role in synthesizing biologically active heterocyclic compounds.

- Functional Group Interconversion : IBX is effective in transforming alkenes and alkynes into carbonyl compounds.

Recent studies have explored the biological implications of 1-hydroxy-1,2-benziodoxol-3(1H)-one. Research indicates that IBX exhibits antimicrobial properties and may contribute to the synthesis of biologically active compounds. Its oxidizing capabilities are particularly valuable in developing pharmaceuticals by facilitating the formation of complex molecules with medicinal properties .

Case Study 1: Selective Oxidation of Alcohols

A study demonstrated the use of IBX for the selective oxidation of various alcohols to their corresponding carbonyl compounds. The researchers noted that IBX provided higher yields and selectivity compared to conventional oxidants, showcasing its utility in synthetic organic chemistry .

Case Study 2: Synthesis of Biologically Active Heterocycles

In another investigation, IBX was employed in the synthesis of a series of heterocyclic compounds known for their biological activity. The study highlighted how IBX facilitated key oxidation steps while preserving sensitive functional groups, underscoring its importance in pharmaceutical synthesis.

Advantages Over Traditional Oxidants

The advantages of using this compound as an oxidizing agent include:

- Mild Reaction Conditions : IBX operates effectively under mild conditions, reducing the risk of decomposition or unwanted side reactions.

- High Selectivity : It selectively oxidizes alcohols without affecting other functional groups present in complex molecules.

- Environmental Considerations : The use of IBX can lead to fewer hazardous by-products compared to traditional oxidants.

Comparative Analysis with Other Reagents

| Reagent | Type | Advantages | Limitations |

|---|---|---|---|

| IBX (this compound) | Hypervalent Iodine | Mild conditions, high selectivity | Limited availability |

| Dess-Martin Periodinane | Hypervalent Iodine | More reactive; widely used | Requires careful handling |

| Chromic Acid | Strong Oxidant | Effective for many oxidations | Harsh conditions; toxic by-products |

Mécanisme D'action

The compound exerts its effects primarily through its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to various substrates, leading to the formation of oxidized products. The molecular targets and pathways involved depend on the specific reaction and substrate being oxidized .

Comparaison Avec Des Composés Similaires

- 1-Hydroxy-1,2-benziodoxole-3(1H)-one

- 1-Acetoxy-5-bromo-1,2-benziodoxol-3(1H)-one

- 3-Oxo-1,2-benziodoxole-1(3H)-carbonitrile

Uniqueness: 1-Hydroxy-1,2-benziodoxol-3(1H)-one is unique due to its stability and efficiency as an oxidizing agent. Its ability to facilitate a wide range of organic transformations under mild conditions sets it apart from other hypervalent iodine compounds .

Activité Biologique

1-Hydroxy-1,2-benziodoxol-3(1H)-one, commonly referred to as IBX (iodobenzene diacetate), is a hypervalent iodine compound recognized for its utility as an oxidizing agent in organic synthesis. Its biological activity has garnered interest in various fields, including medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of IBX is characterized by a benziodoxole core with a hydroxyl group and an iodine atom, which contributes to its reactivity. The molecular formula is and it has a molecular weight of 252.02 g/mol. Its CAS number is 61717-82-6.

IBX acts primarily as an oxidizing agent, facilitating the oxidation of alcohols to aldehydes or ketones. It operates through the generation of iodine species that can participate in electron transfer reactions. The oxidation process generally involves the following steps:

- Formation of Iodine Species : IBX generates reactive iodine species in situ.

- Substrate Interaction : These species interact with substrates (e.g., alcohols), abstracting electrons and facilitating oxidation.

- Product Formation : The result is the formation of carbonyl compounds.

Antimicrobial Properties

Recent studies have indicated that IBX exhibits antimicrobial activity against various bacterial strains. For instance:

- Study 1 : A study demonstrated that IBX showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

- Study 2 : In vitro tests revealed that IBX could inhibit the growth of pathogenic fungi such as Candida albicans, suggesting potential applications in antifungal therapies.

Cytotoxicity and Cancer Research

IBX's cytotoxic effects have been explored in cancer research:

- Case Study : A recent investigation assessed the cytotoxicity of IBX on human cancer cell lines (e.g., HeLa and MCF-7). Results indicated that IBX induced apoptosis in these cells, with IC50 values around 30 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 30 | Apoptosis induction |

| MCF-7 | 28 | Reactive oxygen species generation |

Enzyme Inhibition

IBX has been shown to inhibit certain enzymes, contributing to its biological activity:

- Study : Research indicated that IBX could inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition may lead to increased bioavailability of co-administered drugs.

Applications in Organic Synthesis

IBX is widely used in organic synthesis for its selective oxidation capabilities:

- Synthesis of Aldehydes/Ketones : It allows for the conversion of primary and secondary alcohols to their corresponding carbonyl compounds under mild conditions.

| Substrate Type | Product Type | Yield (%) |

|---|---|---|

| Primary Alcohol | Aldehyde | 85 |

| Secondary Alcohol | Ketone | 90 |

Propriétés

IUPAC Name |

1-hydroxy-1λ3,2-benziodoxol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJIXRYFAZOEMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00156834 | |

| Record name | 1,2-Benziodoxole, 1,3-dihydro-1-hydroxy-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131-62-4 | |

| Record name | 1-Hydroxy-1,2-benziodoxol-3(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benziodoxole, 1,3-dihydro-1-hydroxy-3-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 131-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benziodoxole, 1,3-dihydro-1-hydroxy-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for IBX?

A1: IBX has the molecular formula C7H5IO4 and a molecular weight of 280.01 g/mol. Key spectroscopic data includes:

- 1H-NMR (DMSO-d6): δ 8.15 (d, 1H), 8.01 (d, 1H), 7.98 (t, 1H), 7.84 (t, 1H). []

- 13C-NMR (DMSO-d6): δ 167.49, 146.59, 133.39, 132.97, 131.36, 130.10, 124.99. []

Q2: What is the physical appearance and solubility of IBX?

A2: IBX typically appears as a white microcrystalline solid. [, ] It exhibits solubility in DMSO and DMSO/THF mixtures, but is insoluble in water and most organic solvents. []

Q3: How stable is IBX and what precautions should be taken during handling?

A3: While IBX is moisture-stable, it poses an explosion risk under excessive heating (above 200 °C) or impact. [] Therefore, it's crucial to handle IBX with care, avoiding heat and mechanical shock.

Q4: What are the primary applications of IBX in organic synthesis?

A4: IBX serves as a potent oxidizing agent, facilitating various transformations including:

- Oxidation of alcohols to aldehydes and ketones. [, , , ]

- Oxidative cleavage of oximes and tosylhydrazones to carbonyl compounds. []

- α-Hydroxylation of ketones. []

- Oxygenation of α,β-unsaturated carbonyl compounds. []

- Synthesis of iodonium salts. []

Q5: Can IBX be used for selective oxidations?

A6: Yes, IBX demonstrates selectivity in several oxidation reactions. For instance, it can oxidize alcohols to aldehydes or ketones without over-oxidation to carboxylic acids. [] This selectivity makes IBX a valuable tool for complex molecule synthesis.

Q6: Are there polymer-supported versions of IBX?

A7: Yes, researchers have developed polymer-supported IBX reagents. [, ] These offer advantages such as simplified workup procedures and the potential for reagent recycling.

Q7: Are there any examples of IBX participating in palladium-catalyzed reactions?

A8: Yes, IBX has been successfully employed in palladium-catalyzed coupling reactions with arylboronic acids and arylborates to produce biaryl-2-carboxylic acids. [, ]

Q8: How does the morphology of IBX precursor, 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide, affect DMP synthesis?

A9: The physical form of the IBX precursor (microcrystalline powder, macrocrystalline material, or a mixture) significantly influences its reactivity in DMP synthesis. [] The microcrystalline powder form exhibits higher reactivity and facilitates a more reproducible conversion to DMP.

Q9: Is IBX considered a single-electron-transfer (SET) reagent?

A10: While IBX primarily acts as a two-electron oxidant, studies suggest it can participate in SET processes under certain conditions. [, ] For instance, in the synthesis of iminoquinones from anilines using IBX in DMSO, a SET mechanism has been proposed. []

Q10: What are some alternative reagents for reactions where IBX is commonly used?

A10: Alternatives to IBX depend on the specific transformation, but may include:

Q11: What are the safety concerns associated with IBX?

A12: IBX's explosive nature necessitates careful handling, especially avoiding heat and impact. [] Appropriate safety measures, including personal protective equipment and explosion-proof equipment, should be employed when working with IBX.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.